molecular formula C18H19IO4 B13002300 Methyl 3-ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzoate

Methyl 3-ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzoate

Cat. No.: B13002300
M. Wt: 426.2 g/mol
InChI Key: ZQSNHGZFBREDPK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzoate typically involves a multi-step process. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures such as NMR, HPLC, and GC are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions can vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 3-ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzoate is unique due to its specific substitution pattern and the presence of both ethoxy and iodo groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C18H19IO4

Molecular Weight

426.2 g/mol

IUPAC Name

methyl 3-ethoxy-5-iodo-4-[(4-methylphenyl)methoxy]benzoate

InChI

InChI=1S/C18H19IO4/c1-4-22-16-10-14(18(20)21-3)9-15(19)17(16)23-11-13-7-5-12(2)6-8-13/h5-10H,4,11H2,1-3H3

InChI Key

ZQSNHGZFBREDPK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)OC)I)OCC2=CC=C(C=C2)C

Origin of Product

United States

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